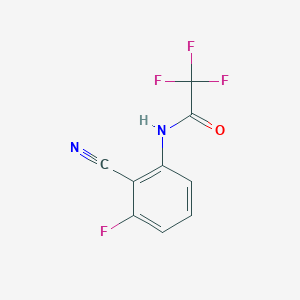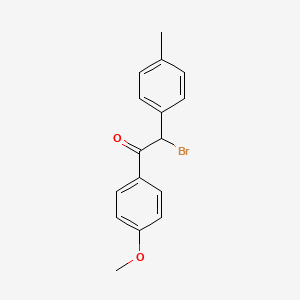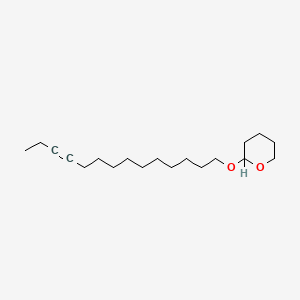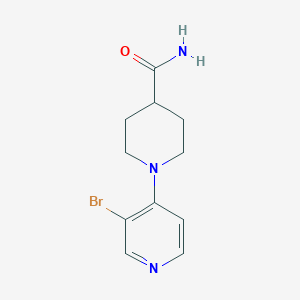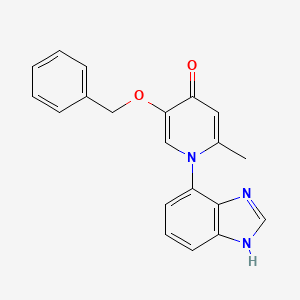
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridinone Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyridinone is often found in compounds with significant medicinal properties
Métodos De Preparación
The synthesis of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Pyridinone Formation: The pyridinone moiety can be introduced through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzimidazole and pyridinone fragments through a nucleophilic substitution or a similar reaction, often facilitated by a base or a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyridinone rings, depending on the substituents and reaction conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of simpler fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, including enzymes, receptors, and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may find use in the development of new materials, catalysts, or chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the pyridinone ring may interact with other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their substituents and overall structure.
Pyridinone Derivatives: Compounds like deferiprone, used as an iron chelator, contain the pyridinone moiety but have different substituents and pharmacological properties.
The uniqueness of this compound lies in its combination of both benzimidazole and pyridinone structures, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-18(24)19(25-12-15-6-3-2-4-7-15)11-23(14)17-9-5-8-16-20(17)22-13-21-16/h2-11,13H,12H2,1H3,(H,21,22) |
Clave InChI |
OQZLQIKCTDBWBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
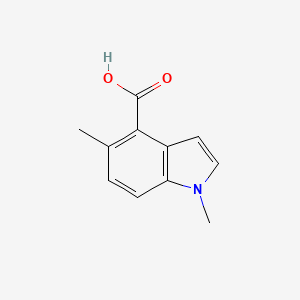
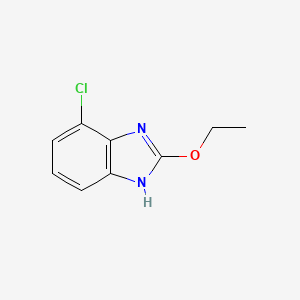
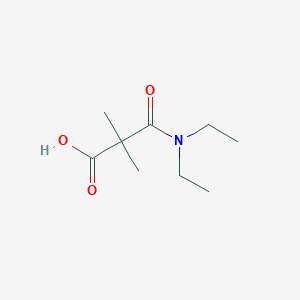
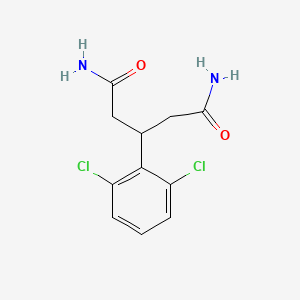
![diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8714696.png)
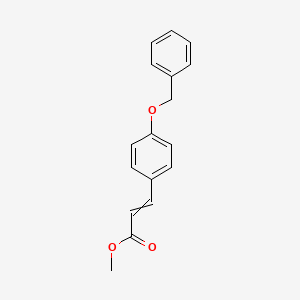
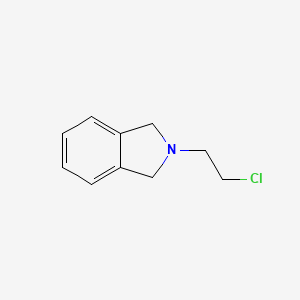
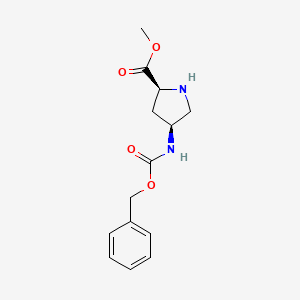
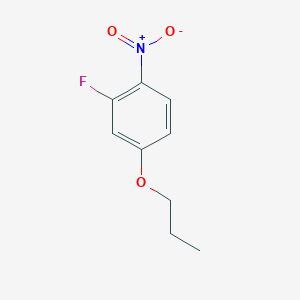
![Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8714740.png)
